molecular formula C2F6S2 B1220189 Disulfide, bis(trifluoromethyl) CAS No. 372-64-5

Disulfide, bis(trifluoromethyl)

Cat. No. B1220189
CAS RN: 372-64-5
M. Wt: 202.15 g/mol
InChI Key: CGMFFOXAQVRUAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bis(trifluoromethyl)disulfide can be generated ex-situ from the readily available Langlois reagent. The Langlois reagent reacts with simple phosphine (PPh3) and N-bromosuccinimide in a two-chamber reactor to produce CF3SSCF3. This method allows for safe handling and subsequent utilization in trifluoromethylthiolation reactions .

Mechanism of Action

Target of Action

Bis(trifluoromethyl) disulfide (TFD) is a fluorinated organosulfur compound It’s known that tfd was used as a fumigant , suggesting that its targets could be pests or microorganisms.

Mode of Action

It is known to be extremely toxic by inhalation , indicating that it may interact with respiratory systems of organisms

Biochemical Pathways

As an intermediate in the synthesis of triflic acid

Pharmacokinetics

Given its volatile nature and extreme toxicity by inhalation , it can be inferred that absorption might occur primarily through the respiratory system. The distribution, metabolism, and excretion of TFD in the body would require further scientific investigation.

Result of Action

TFD is known to be a powerful pulmonary agent that can cause severe pulmonary edema . This suggests that its molecular and cellular effects are primarily observed in the respiratory system, leading to fluid accumulation in the lungs.

properties

IUPAC Name

trifluoro-(trifluoromethyldisulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F6S2/c3-1(4,5)9-10-2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMFFOXAQVRUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)SSC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073172
Record name Bis(trifluoromethyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disulfide, bis(trifluoromethyl)

CAS RN

372-64-5
Record name Bis(trifluoromethyl) disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(trifluoromethyl)disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(trifluoromethyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,040 g of bis-(trifluoromethyl) -disulfane and 2,000 g of 96% strength sulfuric acid were initially placed in a 10 l Hasteloy autoclave and were charged at 18° C. with a pressure of 5 bar of nitrogen. 1,000 ml of liquid chlorine were pumped into this solution at 40° C. in the course of 2 hours. The reaction mixture was stirred for a further 12 hours at 40° C. and under a pressure of 14 to 16 bar, and it was then purified by distillation. 4,250 g of trifluoromethanesulfenyl chloride having a boiling point of 0° C. at normal pressure and 350 g of unreacted bis-(trifluoromethyl) -disulfane were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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